molecular formula C5H9ClMg B3051636 Magnesium;3-methylbut-1-ene;chloride CAS No. 35189-96-9

Magnesium;3-methylbut-1-ene;chloride

Cat. No.: B3051636
CAS No.: 35189-96-9
M. Wt: 128.88 g/mol
InChI Key: INBQNIKGCYWCOZ-UHFFFAOYSA-M
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Description

Historical Development of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides by French chemist François Auguste Victor Grignard in 1900 marked a revolutionary moment in synthetic organic chemistry. chempoint.comresearchgate.net While working under his doctoral advisor, Philippe Barbier, Grignard sought to improve upon a reaction that used magnesium in the presence of an alkyl halide and a ketone. nih.gov Grignard's pivotal innovation was to prepare the organomagnesium compound in a separate first step by reacting an organic halide with magnesium metal in an ether solvent. chempoint.comnih.gov This two-step procedure proved to be far more reliable and versatile. nih.gov

These newly discovered reagents, formulated as R-Mg-X (where R is an organic group and X is a halogen), demonstrated remarkable reactivity as potent nucleophiles and strong bases. sigmaaldrich.comorgsyn.org Their ability to readily attack electrophilic centers, particularly the carbonyl carbon of aldehydes and ketones, opened up new pathways for the synthesis of alcohols and a vast array of other organic compounds. chempoint.combeilstein-journals.org The profound impact of this discovery was swiftly recognized, and for his work, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier. chemicalbook.comgoogle.com The Grignard reaction rapidly became one of the most fundamental and widely used methods for creating carbon-carbon bonds, a status it maintains to this day. chempoint.com

Unique Reactivity Profile of Allylic Grignard Reagents

Allylic Grignard reagents exhibit a reactivity profile that distinguishes them from their simple alkyl or aryl counterparts. Their unique behavior is rooted in their structure, which features a magnesium-carbon bond adjacent to a carbon-carbon double bond. This arrangement allows for a dynamic equilibrium and a distinct reaction mechanism that significantly influences the outcome of their reactions.

A key feature of allylic Grignard reagents is their propensity to undergo allylic rearrangement, reacting with electrophiles at either the α-carbon (the carbon directly bonded to magnesium) or the γ-carbon (the third carbon in the allylic system). This often proceeds through a six-membered cyclic transition state, a mechanism described as an SE2' reaction (bimolecular electrophilic substitution with rearrangement). orgsyn.orgchemicalbook.com This pathway is particularly prevalent in reactions with carbonyl compounds.

This mechanistic duality means that a single allylic Grignard reagent can yield two isomeric products. chempoint.com For instance, the reaction of a butenyl Grignard reagent with a ketone can produce both a branched and a linear alcohol. The ratio of these products is influenced by factors such as the steric hindrance of both the Grignard reagent and the electrophile. chempoint.com

Furthermore, allylic Grignard reagents are known for their exceptionally high reactivity. nih.gov Their additions to unhindered carbonyl compounds can occur at rates approaching the diffusion limit, meaning the reaction rate is limited only by how quickly the molecules can encounter each other in solution. nih.govchemicalbook.com This high reactivity allows them to react with sterically hindered ketones where other organometallic reagents fail. chemicalbook.com However, this rapid reaction rate often comes at the cost of stereoselectivity, as the energy barrier for the reaction is so low that the subtle energy differences between diastereomeric transition states become less significant. chemicalbook.comnih.gov

Specific Significance of Magnesium, chloro(3-methyl-2-butenyl)- (Prenylmagnesium Chloride) as a Synthetic Building Block

Magnesium, chloro(3-methyl-2-butenyl)-, or prenylmagnesium chloride, is a prominent member of the allylic Grignard family and serves as a valuable C5 building block in organic synthesis. It is typically prepared from the reaction of prenyl chloride (3-chloro-3-methyl-1-butene or 1-chloro-3-methyl-2-butene) with magnesium metal in a suitable ether solvent like tetrahydrofuran (B95107) (THF).

In solution, prenylmagnesium chloride exists as a rapid equilibrium between two isomeric forms: the more stable primary isomer (3-methyl-2-butenylmagnesium chloride) and the less stable, more substituted tertiary isomer (1,1-dimethylallylmagnesium chloride). The reactivity of this reagent is a direct consequence of this equilibrium.

When reacting with electrophiles, prenylmagnesium chloride can yield products of both α- and γ-addition. The reaction with a carbonyl compound, for example, typically proceeds through the more reactive tertiary isomer via a six-membered chair-like transition state (SE2' mechanism). chemicalbook.com This leads to the formation of a new carbon-carbon bond at the γ-position of the original primary Grignard, resulting in a homoallylic alcohol with a characteristic 1,1-dimethylallyl group. This γ-adduct is often the major or exclusive product when reacting with unhindered aldehydes and ketones. chemicalbook.com

However, with highly sterically hindered ketones, this pathway can be disfavored. chemicalbook.comnih.gov In such cases, the reaction may proceed through a more traditional four-membered transition state, leading to the product of α-addition, which retains the original prenyl structure. chemicalbook.com This tunable regioselectivity makes prenylmagnesium chloride a versatile tool for introducing isoprenoid units into molecules, a common motif in natural products. nih.gov For example, its regioselective addition is a key step in the synthesis of compounds like lavandulol. google.com

The table below illustrates the typical regioselectivity observed in the reaction of prenylmagnesium chloride with various carbonyl compounds.

ElectrophileMajor ProductMinor Product
Unhindered Aldehyde (e.g., Propanal)γ-Addition Productα-Addition Product
Unhindered Ketone (e.g., Acetone)γ-Addition Productα-Addition Product
Hindered Ketone (e.g., Fenchone)α-Addition Productγ-Addition Product
α-Hydroxy Ketone (Chelating)γ-Addition Product (Chelation Control)-

This predictable, yet adaptable, reactivity profile ensures that prenylmagnesium chloride remains a significant and widely utilized reagent in the toolbox of synthetic organic chemists for the construction of complex organic molecules.

Properties

IUPAC Name

magnesium;3-methylbut-1-ene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.ClH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBQNIKGCYWCOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C=C.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449083
Record name Magnesium, chloro(3-methyl-2-butenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35189-96-9
Record name Magnesium, chloro(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Magnesium, Chloro 3 Methyl 2 Butenyl

Classical Grignard Formation from Halogenated Precursors

The most common route to prenylmagnesium chloride is through the reaction of a 3-methyl-2-butenyl (B1208987) halide (prenyl halide) with magnesium metal. This process is a typical Grignard reagent formation.

The direct insertion of magnesium into the carbon-halogen bond of prenyl chloride is the standard method for preparing prenylmagnesium chloride. thieme-connect.de The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the degradation of the highly reactive Grignard reagent. sigmaaldrich.com

The reaction can be represented as follows: CH₃C(CH₃)=CHCH₂Cl + Mg → CH₃C(CH₃)=CHCH₂MgCl

A significant challenge in the synthesis of allylic Grignard reagents like prenylmagnesium chloride is the competing Wurtz coupling reaction, where two alkyl halides react with the metal to form a dimer. researchgate.netchemrxiv.orglibretexts.orgwikipedia.org This side reaction can reduce the yield of the desired Grignard reagent.

To mitigate side reactions and improve the efficiency of Grignard reagent formation, activated magnesium is often employed. thieme-connect.de Standard magnesium turnings are coated with a passivating layer of magnesium oxide, which can inhibit the reaction. stackexchange.com Several methods have been developed to activate the magnesium surface:

Chemical Activation: Common activating agents include iodine, 1,2-dibromoethane, and methyl iodide. stackexchange.comguidechem.com These substances react with the magnesium surface to remove the oxide layer.

Mechanical Activation: Methods such as in-situ crushing of magnesium pieces, rapid stirring, and sonication can physically break the oxide layer, exposing the reactive metal surface. stackexchange.comacs.org

Rieke Magnesium: A highly reactive form of magnesium, known as Rieke magnesium, is prepared by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like potassium or lithium. unl.eduwikipedia.org This form of magnesium has a high surface area and is free of an oxide layer, allowing for Grignard reagent formation at much lower temperatures, which can be advantageous for sensitive substrates. cmu.eduorganic-chemistry.orgriekemetals.com

The choice of solvent and temperature also plays a critical role. While diethyl ether is a traditional solvent, THF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent. wikipedia.org Low-temperature preparations, often facilitated by the use of activated magnesium, can help to suppress the formation of byproducts. reddit.com

Below is a table summarizing the effect of different activation methods on Grignard reagent formation:

Activation MethodDescriptionAdvantagesDisadvantages
IodineA small crystal of iodine is added to the magnesium.Simple and common.Can introduce impurities.
1,2-DibromoethaneReacts with magnesium to form ethylene gas and MgBr₂, cleaning the surface. stackexchange.comThe reaction progress is visible (bubbling). stackexchange.comIntroduces magnesium bromide into the reaction.
Mechanical Stirring/SonicationPhysical disruption of the MgO layer. stackexchange.comacs.orgAvoids chemical contaminants.May require specialized equipment.
Rieke MagnesiumHighly reactive magnesium powder from the reduction of MgCl₂. wikipedia.orgAllows for low-temperature reactions and formation of difficult Grignard reagents. cmu.eduriekemetals.comMore complex and costly to prepare.

Alternative and Advanced Synthetic Routes

While classical Grignard formation is prevalent, alternative methods are being explored to enhance selectivity and efficiency.

Hydromagnesation involves the addition of a magnesium hydride (MgH₂) species across a carbon-carbon double or triple bond. In the context of prenylmagnesium chloride synthesis, this could potentially involve the reaction of a suitable diene, like isoprene (B109036), with a magnesium hydride reagent. While less common for the direct synthesis of this specific Grignard reagent, hydromagnesation is a known method for preparing other organomagnesium compounds. thieme-connect.de

Research into catalytic methods for Grignard reagent formation aims to improve reaction rates and selectivity. While not extensively documented for prenylmagnesium chloride specifically, the use of transition metal catalysts in Grignard reactions is an area of active research. For instance, iron-based catalysts have been used in cross-coupling reactions involving Grignard reagents. nii.ac.jp The development of catalytic methods for the direct synthesis could offer milder reaction conditions and improved functional group tolerance.

Considerations for Purity and Stability in Preparation

The purity and stability of prenylmagnesium chloride are crucial for its successful use in subsequent reactions.

A primary impurity in the preparation of prenylmagnesium chloride is the Wurtz coupling product, 2,7-dimethylocta-2,6-diene, formed from the dimerization of the prenyl group. researchgate.netchemrxiv.org The formation of this byproduct is more prevalent at higher temperatures, highlighting the advantage of low-temperature synthesis methods using activated magnesium.

Prenylmagnesium chloride, being an allylic Grignard reagent, is in equilibrium with its isomeric form, 1,1-dimethylallylmagnesium chloride (tert-amylmagnesium chloride). This equilibrium is influenced by the solvent and temperature. The stability of Grignard reagents is also a concern; they are sensitive to air and moisture and must be handled under an inert atmosphere. thieme-connect.de The Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species, also plays a role in the solution-state structure and reactivity of the reagent. wikipedia.orgnih.gov

The following table outlines key considerations for ensuring the purity and stability of prenylmagnesium chloride:

FactorConsiderationMitigation Strategy
Wurtz CouplingDimerization of the prenyl halide reduces the yield of the Grignard reagent. researchgate.netchemrxiv.orgUse of activated magnesium, low reaction temperatures, and slow addition of the halide.
Isomeric PurityEquilibrium between the primary (prenyl) and tertiary (tert-amyl) isomers.Control of reaction temperature and solvent. The exact ratio is often determined by the specific reaction conditions.
Air and Moisture SensitivityGrignard reagents react readily with water and oxygen. thieme-connect.deStrict adherence to inert atmosphere techniques (e.g., using nitrogen or argon) and use of anhydrous solvents.
Solvent EffectsThe solvent can influence the solubility, stability, and reactivity of the Grignard reagent.THF is often preferred for its good solvating properties.

Flow Chemistry Approaches to Synthesis and Handling

The synthesis of Grignard reagents, including Magnesium, chloro(3-methyl-2-butenyl)-, is inherently hazardous, particularly on a large scale, due to the pyrophoric nature of magnesium, the exothermic character of the reaction, and the reactive nature of the product. aiche.org Continuous flow chemistry offers a potent solution to mitigate these risks by providing superior control over reaction parameters, enhancing heat and mass transfer, and minimizing the volume of hazardous material at any given time. researchgate.netnih.gov This approach facilitates a safer, more efficient, and scalable production of Grignard reagents. aiche.org

Flow chemistry methodologies for Grignard reagent synthesis often employ packed-bed or fluidized-bed reactors, where the organic halide solution is passed through a column containing magnesium metal. researchgate.netnih.gov This setup allows for in-situ activation of the magnesium and immediate reaction, preventing the accumulation of large quantities of the reactive Grignard reagent. aiche.org The precise control over stoichiometry, residence time, and temperature in a flow system can lead to higher yields and selectivities compared to traditional batch processes. rsc.org

Detailed research into the continuous synthesis of various Grignard reagents has demonstrated the versatility of this technique. For instance, the use of a stratified packed-bed column of activated magnesium and lithium chloride has been reported for the synthesis of "turbo Grignards" under flow conditions. beilstein-journals.org While specific studies detailing the flow synthesis of Magnesium, chloro(3-methyl-2-butenyl)- are not extensively available, research on analogous allylic and other Grignard reagents provides valuable insights into the potential process parameters.

A key advantage of flow synthesis is the ability to integrate inline process analytical technology (PAT) for real-time monitoring and control. aiche.org Techniques such as inline Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the conversion of the organic halide and the formation of the Grignard reagent, ensuring process stability and safety. researchgate.netacs.orgfigshare.com This continuous feedback allows for the maintenance of optimal reaction conditions and immediate detection of any process deviations.

The handling of the synthesized Magnesium, chloro(3-methyl-2-butenyl)- is also rendered safer in a continuous flow setup. The reagent can be generated on-demand and immediately consumed in a subsequent reaction step, a process known as "telescoping," which avoids the need for storage and transfer of the hazardous material. researchgate.net This not only enhances safety but also improves process efficiency by reducing handling steps.

The following table summarizes representative findings from continuous flow syntheses of various Grignard reagents, illustrating the typical parameters and outcomes that could be expected and adapted for the synthesis of Magnesium, chloro(3-methyl-2-butenyl)-.

Grignard ReagentReactor TypeSolventTemperature (°C)Flow Rate (mL/min)Conversion/Yield (%)Reference
Arylmagnesium ChloridesPacked-bedTHF/Toluene800.5Quantitative Conversion beilstein-journals.org
i-PrMgCl·LiClPacked-bedTHFN/AN/AUp to 98% aiche.org
Chloromethylmagnesium chlorideMicroreactorTHF-20N/AUp to 97% (in subsequent reaction) nih.gov
(Trimethylsilyl)methyl Grignard reagentPacked-bedToluene/Ether100N/AHigh Yield nih.gov

Reactivity and Mechanistic Investigations of Magnesium, Chloro 3 Methyl 2 Butenyl

Nucleophilic Addition Reactions

Magnesium, chloro(3-methyl-2-butenyl)-, commonly known as prenylmagnesium chloride, is a potent organometallic compound that serves as a source of a nucleophilic prenyl group. wikipedia.org Its high reactivity allows it to participate in a variety of chemical transformations, most notably nucleophilic addition reactions to polarized multiple bonds. adichemistry.com The carbon-magnesium bond in this Grignard reagent is highly polarized, rendering the carbon atom attached to magnesium electron-rich and thus, strongly nucleophilic. purdue.edumasterorganicchemistry.com This inherent nucleophilicity drives its addition to a wide range of electrophilic centers.

Addition to Carbonyl Compounds (Aldehydes, Ketones)

The addition of prenylmagnesium chloride to aldehydes and ketones is a cornerstone reaction for the formation of carbon-carbon bonds and the synthesis of complex organic molecules. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via the nucleophilic attack of the prenyl carbanion on the electrophilic carbonyl carbon. youtube.com The initial product of this addition is a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. libretexts.orgdalalinstitute.com

The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. purdue.edulibretexts.org The high reactivity of allylic Grignard reagents like prenylmagnesium chloride allows for additions to even sterically hindered ketones. nih.gov It is noteworthy that the reactions of allylmagnesium reagents with unhindered carbonyl compounds can approach the diffusion rate limit. nih.gov

Carbonyl SubstrateProduct TypeGeneral Reaction
Aldehyde (R-CHO)Secondary AlcoholR-CHO + C5H9MgCl → R-CH(OH)-C5H9
Ketone (R-CO-R')Tertiary AlcoholR-CO-R' + C5H9MgCl → R-C(OH)(R')-C5H9

The stereochemical outcome of the addition of prenylmagnesium chloride to chiral aldehydes and ketones is a complex issue. Traditional models for predicting stereoselectivity, such as the Felkin-Anh and chelation-control models, often fail to accurately rationalize the product distribution for allylmagnesium reagents. nih.gov This is in contrast to their successful application with other Grignard reagents. nih.gov

The high reactivity of these reagents suggests that the reaction may be under diffusion control, meaning the rate-determining step is the encounter of the reactants rather than the bond-forming step itself. nih.gov In such cases, the analysis of transition state energies becomes less predictive of the final product ratio. nih.gov For reactions that are not diffusion-controlled, a six-membered cyclic transition state is often proposed for the addition of Grignard reagents to carbonyl compounds. dalalinstitute.com However, the stereochemical course can be influenced by a multitude of factors including the solvent and the specific nature of the reactants. rsc.org

Both steric and electronic factors play a crucial role in determining the regioselectivity and stereoselectivity of the addition of prenylmagnesium chloride to carbonyl compounds.

Steric Factors: The steric bulk of the substituents on both the Grignard reagent and the carbonyl compound can significantly influence the reaction pathway. mdpi.comresearchgate.net In the case of cyclic ketones, the nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group. dalalinstitute.com Increased steric hindrance on the carbonyl substrate can slow down the rate of nucleophilic addition. libretexts.org

Electronic Factors: The electronic properties of the substituents on the carbonyl compound affect the electrophilicity of the carbonyl carbon. mdpi.com Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity, potentially slowing down the reaction.

FactorInfluence on ReactionExample Effect
Steric Hindrance (Ketone)Decreases reaction rate, influences stereoselectivityAttack from the less hindered face of a cyclic ketone. dalalinstitute.com
Electronic Effects (Carbonyl)Modulates the electrophilicity of the carbonyl carbonElectron-withdrawing groups increase reactivity.

Addition to Imines and Nitriles

Prenylmagnesium chloride also undergoes nucleophilic addition to carbon-nitrogen multiple bonds, such as those found in imines and nitriles. The reaction with imines leads to the formation of amines after hydrolysis of the intermediate magnesium salt. This provides a valuable route for the synthesis of more complex amine structures.

The addition to nitriles results in the formation of a magnesium salt of a ketimine, which upon acidic workup, hydrolyzes to a ketone. This two-step process allows for the synthesis of ketones with a prenyl group attached to the former nitrile carbon.

Reactivity with Other Electrophilic Centers

The high nucleophilicity of prenylmagnesium chloride extends its reactivity to a variety of other electrophilic functional groups. For instance, it can react with esters, where the Grignard reagent adds twice to the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com The initial addition results in the formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. masterorganicchemistry.com

Prenylmagnesium chloride can also react with epoxides, leading to ring-opening and the formation of an alcohol. masterorganicchemistry.com The attack typically occurs at the less sterically hindered carbon of the epoxide ring in an SN2-like fashion. masterorganicchemistry.com Furthermore, reaction with carbon dioxide, followed by an acidic workup, provides a method for the synthesis of carboxylic acids, in this case, 4-methyl-3-pentenoic acid (after considering the allylic rearrangement). masterorganicchemistry.com

Allylic Rearrangements and Regioselectivity

A characteristic feature of the reactivity of chloro(3-methyl-2-butenyl)magnesium is its propensity to undergo allylic rearrangement. acs.orggoogle.com This Grignard reagent exists as an equilibrium mixture of two isomeric forms: the α-form (3-methyl-2-butenyl) and the γ-form (1,1-dimethyl-2-propenyl). In its reactions with electrophiles, particularly carbonyl compounds, there is a general preference for the formation of the product derived from the more substituted γ-isomer, which is often referred to as the rearranged product. nih.gov

The regioselectivity of the addition is influenced by several factors, including the nature of the electrophile and the reaction conditions. While the γ-adduct is often the major product, the formation of the α-adduct can also occur. nih.gov For instance, in coupling reactions with certain allylic chlorides, the product is derived from the secondary butenyl form of the Grignard reagent. sci-hub.se The study of these rearrangements is crucial for controlling the outcome of synthetic reactions involving this versatile reagent. acs.org The interplay of steric and electronic effects ultimately governs the ratio of the α- and γ-addition products. nih.govrsc.org

Investigations into Isomerization Pathways

Chloro(3-methyl-2-butenyl)magnesium exists as a mixture of two isomeric forms: the primary (prenyl) isomer and the tertiary (isopentenyl or tert-prenyl) isomer. The Grignard reagent is typically prepared from 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride). acs.orgnih.gov However, an equilibrium is established in solution between the primary α-form (3-methyl-2-butenyl) and the tertiary γ-form (1,1-dimethylallyl).

This isomerization is a form of allylic rearrangement. The mechanism can be viewed as a 1,3-shift of the MgCl group. The equilibrium between these two forms is rapid and solvent-dependent. The less stable tertiary isomer is often the more reactive species in certain reactions, which influences the final product distribution. Studies on analogous systems, such as the isomerization of neopentyl halides, suggest that interchanges between a halogen and a methyl group on adjacent carbons can occur, providing a precedent for such rearrangements in organometallic compounds. nih.gov The dynamic equilibrium between the linear and branched isomers is a critical factor in understanding the reactivity of this Grignard reagent.

Factors Governing α- vs. γ-Addition Products

The reaction of chloro(3-methyl-2-butenyl)magnesium with electrophiles, particularly carbonyl compounds, can yield two main regioisomeric products: the α-addition product (from the attack of the primary carbon) and the γ-addition product (from the attack of the tertiary carbon). The ratio of these products is influenced by several factors, including the nature of the substrate, the solvent, and the presence of chelating groups.

Generally, there is a preference for the formation of the γ-isomer, which results from the attack of the more substituted carbon of the allyl system. nih.gov However, this regioselectivity can be altered.

Key Factors Influencing Regioselectivity:

Steric Hindrance: Highly hindered electrophiles tend to favor attack at the less sterically hindered primary α-carbon.

Chelation Control: In reactions with α-hydroxy ketones or similar substrates capable of chelation, the magnesium atom can coordinate with the oxygen atoms of the substrate. This coordination can lock the Grignard reagent into a specific conformation, favoring the delivery of the nucleophile from the α-carbon. For example, the addition of prenylmagnesium chloride to certain α-hydroxy ketones shows high selectivity for the α-addition product, which is attributed to chelation control. nih.gov

Solvent Effects: The nature of the solvent can influence the position of the Schlenk equilibrium and the aggregation state of the Grignard reagent, which in turn affects the ratio of α- to γ-products.

Electrophile's Electronic Properties: The electronic nature of the carbonyl compound or other electrophile can also play a role in directing the regioselectivity of the addition.

Cross-Coupling Reactions

Chloro(3-methyl-2-butenyl)magnesium is a valuable nucleophile in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. wikipedia.org These reactions allow for the introduction of the prenyl or isopentenyl group onto various organic scaffolds. The mechanism of these reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Palladium-Catalyzed Coupling Reactions

Palladium complexes are highly effective catalysts for cross-coupling reactions involving Grignard reagents (Kumada-Corriu coupling). wikipedia.org These reactions tolerate a wide range of functional groups and proceed under relatively mild conditions. sigmaaldrich.com In the context of chloro(3-methyl-2-butenyl)magnesium, palladium catalysis can be used to couple the prenyl group with aryl, vinyl, or alkyl halides and triflates. nih.govorganic-chemistry.org

The catalytic cycle typically begins with the oxidative addition of the organic halide to a Pd(0) species. This is followed by transmetalation with the prenylmagnesium chloride, where the prenyl group is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. nih.gov The choice of ligands on the palladium catalyst is crucial for achieving high yields and selectivity. sigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on general palladium-catalyzed reactions.

Electrophile (R-X)Catalyst SystemProductTypical Yield (%)
Aryl BromidePd(OAc)₂, P(t-Bu)₃Prenyl-AreneGood to Excellent
Vinyl TriflatesPd(PPh₃)₄Prenylated AlkeneGood
Aryl ChloridePd₂(dba)₃, SPhosPrenyl-AreneModerate to Good

Iron-Catalyzed Coupling Reactions

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to palladium for cross-coupling reactions. acgpubs.org Iron salts, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] or iron(III) chloride [FeCl₃], can effectively catalyze the coupling of Grignard reagents with organic halides. nih.gov These reactions are often promoted by additives like N,N,N',N'-tetramethylethylenediamine (TMEDA).

Iron-catalyzed reactions involving chloro(3-methyl-2-butenyl)magnesium can be used to couple with aryl chlorides, tosylates, and other electrophiles. researchgate.net The mechanism of iron-catalyzed cross-coupling is believed to involve the formation of low-valent iron species. acgpubs.org Some studies suggest that these reactions may proceed through radical intermediates, especially when coupling with alkyl halides. The use of N-heterocyclic carbene (NHC) ligands can significantly improve the efficiency and scope of these reactions. researchgate.net

Table 2: Substrate Scope in Iron-Catalyzed Cross-Coupling This table is illustrative and based on typical iron-catalyzed reactions with Grignard reagents.

ElectrophileCatalyst/LigandGrignard ReagentProduct Type
Aryl ChloridesFe(acac)₃ / TMEDAAlkyl-MgXAlkyl-Arene
Alkenyl ChloridesFeCl₃Alkyl-MgXSubstituted Alkene
Alkyl HalidesFe(salen)Aryl-MgXAlkyl-Arene
Aryl TosylatesFeF₃ / SIPrAlkyl-MgXAlkyl-Arene

Other Transition Metal-Catalyzed Processes

Besides palladium and iron, other transition metals can also catalyze cross-coupling reactions with chloro(3-methyl-2-butenyl)magnesium.

Nickel-Catalyzed Reactions: Nickel catalysts are known for their ability to couple Grignard reagents with a variety of electrophiles, including those that are less reactive in palladium-catalyzed systems. The careful selection of ligands is crucial for controlling the reactivity and selectivity of nickel catalysts.

Copper-Catalyzed Reactions: Copper salts can mediate or catalyze the coupling of Grignard reagents, often in reactions involving allylic substitution or conjugate addition.

Other Metals: Metals such as cobalt, manganese, and ruthenium have also been explored for catalyzing cross-coupling reactions, each offering unique reactivity profiles. mdpi.com

Single Electron Transfer (SET) Mechanisms in Reactions

While many Grignard reactions are thought to proceed through a concerted, two-electron polar mechanism, the possibility of a single electron transfer (SET) pathway exists, particularly with certain substrates. nih.gov An SET mechanism involves the transfer of a single electron from the Grignard reagent to the electrophile, generating a radical anion and a radical cation. scispace.com

Evidence for SET pathways in reactions of chloro(3-methyl-2-butenyl)magnesium can be inferred from several observations:

Formation of Radical Intermediates: The detection of radical species or the formation of products derived from radical cyclization or rearrangement can suggest an SET mechanism. researchgate.net

Substrate Dependence: SET is more likely to occur with electrophiles that have low-lying unoccupied molecular orbitals and can readily accept an electron, such as aromatic ketones like benzophenone (B1666685). nih.gov In contrast, additions to simple alkyl aldehydes or ketones generally show no evidence of SET. nih.gov

Reaction with Oxidizing Agents: The reaction of Grignard reagents with certain transition metal salts can be initiated by an SET process. rsc.org

For chloro(3-methyl-2-butenyl)magnesium, the allylic nature of the reagent could potentially stabilize the resulting radical intermediate, making an SET pathway more plausible under specific conditions. For instance, in some iron-catalyzed cross-coupling reactions with alkyl halides, the mechanism is thought to involve radical intermediates generated via an SET process. However, for most standard additions to carbonyls, the concerted polar mechanism is generally favored. nih.gov

Conditions Favoring SET Pathways

The reaction of Grignard reagents with carbonyl compounds can proceed through two primary mechanistic routes: a concerted, two-electron pathway or a single-electron transfer (SET) pathway. nih.gov The SET pathway involves the transfer of a single electron from the Grignard reagent to the substrate, generating radical intermediates. While many Grignard reactions with aldehydes and alkyl ketones are believed to proceed via concerted mechanisms, certain conditions can favor the SET pathway. nih.gov

For chloro(3-methyl-2-butenyl)magnesium, often referred to as prenylmagnesium chloride, factors that promote SET mechanisms include:

Substrate Electronic Properties: Substrates with low reduction potentials, such as aromatic ketones like benzophenone and fluorenone, are more susceptible to accepting an electron, thereby favoring the SET pathway. nih.gov For instance, while allylmagnesium chloride did not show evidence of SET with a highly electron-deficient pentafluorophenyl ketone, other Grignard reagents did, suggesting the substrate's nature is a critical factor. nih.gov

Steric Hindrance: Increased steric bulk at the reaction center of either the Grignard reagent or the carbonyl substrate can decelerate the concerted pathway. This steric destabilization in the transition state can make the SET pathway a more competitive route. nih.gov

Solvent: The solvent can influence the redox potential of the reactants and the stability of the resulting radical ions, although specific studies detailing solvent effects on the SET pathway for this particular Grignard are not extensively documented in the provided results.

Mechanistic Probes for Radical Intermediates

Detecting the fleeting existence of radical intermediates is crucial for confirming an SET mechanism. This is typically achieved using chemical compounds known as "mechanistic probes" or "radical clocks." These probes are designed to undergo a rapid, characteristic rearrangement if a radical is formed on a specific part of their structure.

Common strategies and probes used to detect radical intermediates in organometallic reactions include:

Radical Trapping: Stable free radicals, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO), can be used to intercept and form adducts with transient radical intermediates. harvard.edu The detection of these adducts, for example, N-cycloheptoxy-2,2,6,6-tetramethylpiperidine in the reaction of cycloheptyl bromide with magnesium, provides strong evidence for the presence of free radicals. harvard.edu

Radical Clocks: These are molecules that contain a radical-sensitive functional group. For example, a cyclopropylmethyl radical will rapidly rearrange to a homoallyl radical. The observation of ring-opened products from a cyclopropyl-containing probe in a reaction is indicative of a radical intermediate. A fluorenylcyclopropyl-based radical clock system has been developed to investigate SET in Grignard reactions due to its very fast rearrangement rate. nih.gov

Spectroscopic Methods: Electron Paramagnetic Resonance (EPR) spectroscopy can be used to directly observe and characterize paramagnetic species, including radical intermediates formed during a reaction. rsc.org

Probe Type Mechanism of Action Example Evidence of Radicals
Radical Trapping AgentIntercepts and forms a stable adduct with the radical intermediate.2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO)Detection of the TMPO-radical adduct. harvard.edu
Radical ClockThe radical intermediate undergoes a rapid, characteristic structural rearrangement.Fluorenylcyclopropyl systemFormation of ring-opened products. nih.gov
Spectroscopic MethodDirect detection of paramagnetic species.Electron Paramagnetic Resonance (EPR)Observation of signals corresponding to the radical species. rsc.org

Role of Aggregation State and Solvation in Reactivity

The reactivity of chloro(3-methyl-2-butenyl)magnesium in solution is not simply that of a monomeric RMgX species. Its actual nature is far more complex, dictated by its aggregation state and interaction with solvent molecules, which profoundly influence its chemical behavior. nih.gov

Schlenk Equilibrium and Reactive Species in Solution

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).

2 RMgX ⇌ MgR₂ + MgX₂

For chloro(3-methyl-2-butenyl)magnesium, this equilibrium means that the solution contains not just the primary Grignard reagent but also diprenylmagnesium and magnesium chloride. The position of this equilibrium is sensitive to several factors:

Solvent: The equilibrium's position is strongly influenced by the solvent. wikipedia.org In monoethers, the equilibrium generally favors the organomagnesium halide (RMgX). wikipedia.org However, the addition of dioxane can precipitate the magnesium halide, driving the equilibrium completely toward the formation of the dialkylmagnesium species. wikipedia.org

Concentration: At higher concentrations, Grignard reagents tend to form dimers or higher oligomeric structures. wikipedia.org Alkyl magnesium chlorides in ether, for instance, are known to exist as dimers. wikipedia.org

Temperature: The equilibrium is temperature-dependent. d-nb.infonih.gov

Nature of the Organic Group: The structure of the R group also plays a role in determining the equilibrium position. wikipedia.org

The different species present in the Schlenk equilibrium (RMgX, R₂Mg, and aggregates) can exhibit different reactivities. It has been suggested that dimeric or other multimeric species may be the plausible reactive intermediates in additions to carbonyl compounds. nih.gov

Factor Influence on Schlenk Equilibrium
Solvent Strongly affects the position; monoethers favor RMgX, while dioxane drives it toward R₂Mg. wikipedia.org
Concentration Higher concentrations favor the formation of dimers and higher oligomers. wikipedia.org
Temperature The equilibrium constant is temperature-dependent. d-nb.infonih.gov
Substituents The nature of the organic group (R) and the halide (X) influences the equilibrium. wikipedia.org

Influence of Solvent Coordination on Reaction Pathways

Solvents are not inert media in Grignard reactions; they are integral components of the reactive species. Ethereal solvents like THF and diethyl ether act as Lewis bases, coordinating to the electron-deficient magnesium center. wikipedia.org This coordination is crucial for stabilizing the Grignard reagent in solution.

The magnesium center in Grignard reagents typically coordinates two molecules of ether. wikipedia.org The resulting species is more accurately described by the formula RMgX(L)₂, where L is the solvent molecule. wikipedia.org This solvation has several important consequences for the reactivity of chloro(3-methyl-2-butenyl)magnesium:

Solubility and Stability: Solvent coordination is essential for dissolving and stabilizing the organomagnesium species.

Reactivity Modulation: The nature of the coordinating solvent can alter the Lewis acidity of the magnesium center and the nucleophilicity of the organic group, thereby influencing reaction rates and pathways. rsc.orgresearchgate.net For example, the enhanced basicity or acidity of a solvent mixture can mediate the rate of solvolysis. researchgate.net

Aggregation State: Solvation plays a key role in the aggregation-deaggregation equilibria. A strongly coordinating solvent can favor monomeric species by solvating the magnesium centers, while a poorly coordinating solvent might favor dimers or larger aggregates. d-nb.info

Reaction Mechanism: The solvent can influence whether a reaction proceeds through a chelation-controlled pathway. In reactions with α-hydroxy ketones, the OMgX group can form a chelate with the carbonyl, directing the attack of the nucleophile. nih.gov The solvent can compete for coordination sites on the magnesium, potentially disrupting this chelation and leading to lower stereoselectivity. nih.gov

Applications of Magnesium, Chloro 3 Methyl 2 Butenyl in Complex Molecule Synthesis

Construction of Isoprenoid and Terpenoid Scaffolds

The 3-methyl-2-butenyl (B1208987) (prenyl) group is a fundamental building block in the biosynthesis of a vast array of natural products, including terpenes and isoprenoids. Consequently, chloro(3-methyl-2-butenyl)magnesium is a key reagent for the laboratory synthesis of these and related compounds. Its application allows for the direct incorporation of the prenyl moiety, which can then be further elaborated to construct more complex terpenoid frameworks.

Total Synthesis of Natural Products Incorporating Prenyl Units

While the direct application of chloro(3-methyl-2-butenyl)magnesium in the total synthesis of complex, multi-cyclic terpenoids is not extensively documented in singular, comprehensive examples, its role can be contextualized within broader synthetic strategies. The introduction of prenyl groups is a critical step in the synthesis of many natural products. For instance, the synthesis of hemiterpenes has been accomplished through the reaction of a carboxylate with prenyl bromide, a conceptual parallel to the nucleophilic nature of the prenyl Grignard reagent. nih.gov The general strategy often involves the coupling of such a C5 unit to a more complex molecular scaffold.

The synthesis of carotenoid natural products, for example, utilizes C10 units derived from isoprene (B109036) precursors. One patented method describes the synthesis of di(4-chloro-3-methyl-2-butenyl) sulfide, a C10 building block, starting from isoprene. nih.gov This highlights the industrial importance of methodologies to construct molecules containing the 3-methyl-2-butenyl unit for the synthesis of larger natural products. nih.gov

Stereoselective Formation of Isoprenyl-Containing Products

A significant application of chloro(3-methyl-2-butenyl)magnesium lies in its ability to participate in stereoselective addition reactions to carbonyl compounds. The stereochemical outcome of these reactions can often be controlled by the existing stereocenters in the substrate, a phenomenon known as substrate-controlled stereoselection.

A notable example is the chelation-controlled addition of prenylmagnesium chloride to α-hydroxy ketones. acs.org In such reactions, the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the oxygen of the adjacent hydroxyl group, forming a rigid cyclic intermediate. This chelation restricts the possible trajectories of nucleophilic attack, leading to a high degree of diastereoselectivity. acs.org For example, the addition of one equivalent of prenylmagnesium chloride to an α-hydroxy ketone can yield the corresponding diol with high selectivity for the chelation-controlled product. acs.org A control experiment where the hydroxyl group is first deprotonated with methylmagnesium chloride, followed by the addition of prenylmagnesium chloride, results in a similar yield and selectivity, confirming that chelation to the magnesium alkoxide is responsible for the observed stereoselectivity. acs.org In contrast, the reaction with a corresponding α-methoxy ketone proceeds with low stereoselectivity, underscoring the importance of the chelating hydroxyl group. acs.org

SubstrateReagent SequenceProductDiastereoselectivityYield
α-Hydroxy Ketone1. Chloro(3-methyl-2-butenyl)magnesiumDiol (Chelation Product)HighLow (due to competitive deprotonation)
α-Hydroxy Ketone1. MeMgCl 2. Chloro(3-methyl-2-butenyl)magnesiumDiol (Chelation Product)HighSimilar to direct addition
α-Methoxy Ketone1. Chloro(3-methyl-2-butenyl)magnesiumDiolLowNot specified

Synthesis of Chiral Compounds and Asymmetric Transformations

The stereoselective reactions of chloro(3-methyl-2-butenyl)magnesium are pivotal in the synthesis of chiral compounds and in asymmetric transformations. The ability to form new carbon-carbon bonds with predictable stereochemistry is a cornerstone of modern organic synthesis.

The chelation-controlled additions discussed previously are a prime example of how this reagent can be used to generate new stereocenters with high fidelity. acs.org The formation of the diol from the α-hydroxy ketone introduces a new stereocenter, and the facial selectivity of the addition is dictated by the pre-existing stereocenter and the chelating effect. acs.org

Furthermore, the diastereoselective addition of Grignard reagents to chiral N-sulfinyl imines is a well-established method for the asymmetric synthesis of chiral amines. researchgate.netnih.gov While specific examples detailing the addition of chloro(3-methyl-2-butenyl)magnesium to these substrates are not prevalent, the general mechanism provides a framework for its potential application. The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine C=N double bond. This approach typically results in high diastereoselectivity, and subsequent removal of the sulfinyl group yields highly enantioenriched primary amines. researchgate.net The proposed transition state involves coordination of the magnesium atom to both the imine nitrogen and the sulfinyl oxygen, creating a rigid cyclic structure that dictates the stereochemical outcome. acs.org

Formation of Quaternary Carbon Centers

The construction of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis due to the steric hindrance involved. nih.gov The development of methods to create these centers is of great interest as they are common structural motifs in many complex natural products. acs.org

While specific, documented examples of chloro(3-methyl-2-butenyl)magnesium being used to create quaternary carbon centers are scarce in the reviewed literature, its application can be envisioned in several contexts. One common strategy for the formation of quaternary centers is the conjugate addition of organometallic reagents to β,β-disubstituted α,β-unsaturated ketones (enones). nih.gov The reaction of a potent nucleophile like a Grignard reagent with such a sterically hindered electrophile could, in principle, lead to the formation of a quaternary center.

The success of such reactions often depends on the specific substrate, the reactivity of the nucleophile, and the reaction conditions. For instance, the conjugate addition of organozinc reagents to cyclic enones has been shown to be an effective method for generating all-carbon quaternary centers. nih.gov Given the higher reactivity of Grignard reagents, their use in similar transformations would require careful optimization to avoid side reactions, such as 1,2-addition to the carbonyl group.

Development of Novel Synthetic Sequences and Strategies

The unique reactivity profile of chloro(3-methyl-2-butenyl)magnesium and related prenylating agents can inspire the development of novel synthetic sequences. While groundbreaking, named reactions specifically involving this reagent are not widely reported, its use in multi-step sequences to achieve specific synthetic goals is implicit in the construction of isoprenoid structures.

For example, a synthetic strategy could involve the initial stereoselective addition of prenylmagnesium chloride to a chiral aldehyde or ketone to set a key stereocenter. The resulting prenylated alcohol could then undergo a series of transformations, such as oxidation, olefination, or cyclization, to build up a more complex terpenoid skeleton. The prenyl group itself contains a double bond that can be functionalized in various ways, including epoxidation, dihydroxylation, or cleavage, providing further avenues for molecular elaboration. The development of such sequences is often driven by the need to access a particular class of natural products or their analogues for biological evaluation. nih.gov

Theoretical and Computational Studies of Magnesium, Chloro 3 Methyl 2 Butenyl Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate mechanisms of reactions involving chloro(3-methyl-2-butenyl)magnesium, also known as prenylmagnesium chloride. These computational approaches provide a molecular-level understanding of transition states, activation energies, and competing reaction pathways.

Transition State Characterization and Activation Energy Determination

Computational and experimental studies have suggested that the addition of allylic Grignard reagents, such as chloro(3-methyl-2-butenyl)magnesium, to unhindered carbonyl compounds likely proceeds through a concerted, six-membered-ring transition state. nih.gov This pathway is distinct from the mechanisms proposed for non-allylic Grignard reagents. nih.gov DFT calculations are crucial in characterizing the geometry and energetic properties of these transition states.

Table 1: Representative Calculated Activation Energies for Grignard Reactions (General Examples)

ReactantsComputational MethodCalculated Activation Energy (kcal/mol)
CH3MgCl + H2COB3LYP/6-31GVaries with solvation model
FeBrPh(SciOPP) + BromocycloheptaneB3LYP/6-31G6.8

Note: This table provides examples of calculated activation energies for Grignard-type reactions to illustrate the application of DFT. Specific values for Chloro(3-methyl-2-butenyl)magnesium would require dedicated computational studies.

Elucidation of Reaction Pathways and Competing Mechanisms

DFT calculations are instrumental in mapping out potential energy surfaces and identifying various possible reaction pathways. For Grignard reagents, competing mechanisms such as polar, concerted pathways and stepwise single-electron transfer (SET) processes can exist. nih.gov The nature of the alkyl group on the Grignard reagent and the steric hindrance of the substrate can influence which pathway is favored. nih.gov

For bulky alkyl groups, the concerted polar mechanism involving a four-centered transition state may be disfavored, leading to a SET mechanism that proceeds through a diradical intermediate. nih.gov In the context of chloro(3-methyl-2-butenyl)magnesium, its allylic nature introduces the possibility of allylic transposition, where the point of attachment to the substrate differs from the carbon originally bonded to magnesium. DFT studies can elucidate the energetics of these competing pathways, including the concerted six-membered ring transition state and potential SET mechanisms, providing a rationale for the observed product distributions.

Molecular Dynamics Simulations to Understand Solution Behavior

The behavior of Grignard reagents in solution is complex, involving equilibria between monomeric, dimeric, and other oligomeric species, famously known as the Schlenk equilibrium. acs.org Molecular dynamics (MD) simulations, particularly ab initio MD (AIMD), offer a dynamic picture of these species in solution and the role of the solvent.

AIMD simulations of methylmagnesium chloride in tetrahydrofuran (B95107) (THF) have shown that the various chemical species involved in the Schlenk equilibrium can have multiple solvation structures, with two to four THF molecules coordinating to the magnesium atoms. acs.org These simulations reveal that the dynamic exchange of solvent molecules is a key factor driving the Schlenk mechanism. acs.org While specific MD simulations for chloro(3-methyl-2-butenyl)magnesium are not extensively documented, the methodologies applied to simpler Grignard reagents are directly applicable and would provide valuable insights into its aggregation state and the influence of solvent dynamics on its reactivity.

Prediction of Regio- and Stereoselectivity

The prediction of regio- and stereoselectivity is a critical aspect of understanding the reactivity of chloro(3-methyl-2-butenyl)magnesium. As an allylic Grignard reagent, it can potentially react at two different carbon atoms, leading to different regioisomers. Furthermore, its reaction with chiral substrates can produce diastereomeric products.

Computational models can be employed to predict these outcomes. For instance, in the reaction of Grignard reagents with malimides, DFT calculations at the B3LYP/6-31G* level have been used to explain the observed regioselectivity by examining the stability of chelated precursors. researchgate.net The calculations showed that the preferential chelation of the Grignard reagent to one carbonyl group over another dictates the regiochemical outcome. researchgate.net

In terms of stereoselectivity, models like the Felkin-Anh and chelation-control models are often invoked. nih.gov However, for highly reactive species like allylic Grignard reagents, these static models may not be sufficient. nih.gov Computational studies can provide a more nuanced understanding by calculating the energies of the various transition states leading to different stereoisomers. For cyclic enones, theoretical studies have shown that the stereochemistry of the products can be explained by comparing the activation energies of different transition state geometries, such as chair and boat-like conformations. researchgate.net These studies highlight that stereoselectivity is a result of a delicate balance between steric and electronic factors. researchgate.net

Electronic Structure Analysis and Bonding Nature

The electronic structure and the nature of the carbon-magnesium bond are fundamental to the reactivity of Grignard reagents. The C-Mg bond is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. nih.gov

Computational methods can provide a quantitative description of this electronic structure. For example, DFT calculations on α-heteroatom-substituted vinylmagnesium chlorides have been used to elucidate the degree of vinylidene character through analysis of donor-acceptor interactions between bonding and antibonding orbitals. researchgate.net An analysis of the bonding in diarylmagnesium dimers using the Electron Localization Function (ELF) has revealed the presence of multi-center bonding, specifically three-center-three-electron bonds, which allows the aryl groups to maintain their aromaticity. While a detailed electronic structure analysis specifically for chloro(3-methyl-2-butenyl)magnesium is not widely published, these computational techniques can be applied to understand the charge distribution, orbital interactions, and the precise nature of the C-Mg bond in this allylic system.

Solvation Models and Their Impact on Computational Results

The solvent plays a crucial role in the structure and reactivity of Grignard reagents. Computational models must accurately account for solvation effects to provide realistic predictions. There are two main approaches to modeling solvation: implicit (continuum) models and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules directly in the calculation. This is more computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding and coordination to the metal center. acs.org

Studies on methylmagnesium chloride in THF have demonstrated the importance of explicit solvent molecules in describing the Schlenk equilibrium and the coordination environment of the magnesium atom. acs.org The choice of solvation model can significantly impact the calculated geometries, energies, and reaction mechanisms. Therefore, a careful selection and validation of the solvation model are critical for obtaining accurate computational results for reactions involving chloro(3-methyl-2-butenyl)magnesium.

Advanced Methodologies and Future Directions in Prenyl Grignard Chemistry

Integration with Flow Chemistry for Process Intensification

The inherent challenges of Grignard reactions, including their often highly exothermic nature and the sensitivity of the reagents to air and moisture, have traditionally necessitated careful control in batch reactors. aiche.orgchemicalindustryjournal.co.uk However, the adoption of continuous flow chemistry offers a paradigm shift, providing unprecedented control over reaction parameters and enhancing both safety and efficiency. chemicalindustryjournal.co.uksci-hub.redvapourtec.com This approach is particularly beneficial for the synthesis and subsequent reactions of Magnesium, chloro(3-methyl-2-butenyl)-, allowing for process intensification and the potential for safer, more scalable production. aiche.orggordon.edu

Flow chemistry systems, by their nature, involve small reaction volumes within microreactors or tubular reactors. bjpmg.comunimi.it This small scale significantly improves heat and mass transfer, which is crucial for managing the heat generated during the formation of the prenyl Grignard reagent. sci-hub.redvapourtec.combeilstein-journals.org The ability to precisely control temperature, pressure, and residence time in a continuous flow setup leads to more consistent product quality and higher yields. sci-hub.redresearchgate.net

Enhanced Control over Exothermic Reactions

The formation of Grignard reagents is a notoriously exothermic process, posing significant safety risks, especially on an industrial scale. aiche.orggordon.edu Flow reactors provide a superior solution for managing this heat generation due to their high surface-area-to-volume ratio. unimi.it This characteristic allows for rapid and efficient heat dissipation, preventing the formation of localized hot spots that can lead to thermal runaway reactions and the generation of hazardous byproducts. vapourtec.combjpmg.com

Improved Selectivity and Reduced Side Product Formation

The precise control over reaction parameters afforded by flow chemistry directly translates to improved selectivity and a reduction in the formation of unwanted side products. sci-hub.redrsc.org In Grignard reactions, side reactions such as Wurtz coupling can diminish the yield of the desired product. researchgate.net The rapid mixing and superior temperature control in flow reactors minimize the residence time at elevated temperatures, which can disfavor these side reactions. sci-hub.redbeilstein-journals.org

Catalytic Strategies for Modulating Reactivity and Selectivity

While Grignard reagents are powerful nucleophiles, their high reactivity can sometimes lead to a lack of selectivity, particularly in complex molecules with multiple reactive sites. youtube.com The use of transition metal catalysts in conjunction with Grignard reagents has emerged as a powerful strategy to modulate their reactivity and achieve highly selective transformations. nih.govresearchgate.netresearchgate.net Catalytic amounts of metals such as iron, cobalt, nickel, palladium, and copper can steer the reaction towards specific pathways, enabling cross-coupling reactions that are otherwise difficult to achieve. nih.govresearchgate.netacs.orgresearchgate.net

These catalytic systems operate through various mechanisms, often involving oxidative addition, transmetalation, and reductive elimination steps. youtube.comacs.org The choice of catalyst and ligand can be tailored to achieve specific outcomes, such as the formation of new carbon-carbon bonds with high chemo-, regio-, and stereoselectivity. nih.gov For instance, iron catalysts, which are inexpensive and environmentally benign, have proven effective in cross-coupling reactions of Grignard reagents with a variety of electrophiles. researchgate.net Similarly, cobalt-catalyzed reactions have been developed for the coupling of Grignard reagents with alkenyl triflates. researchgate.net The development of these catalytic methods significantly expands the synthetic utility of Magnesium, chloro(3-methyl-2-butenyl)-, opening up new avenues for the construction of complex organic molecules.

Green Chemistry Approaches in Grignard Reactions

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to Grignard reactions. umb.edusoton.ac.uk A primary focus has been the replacement of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with more sustainable alternatives. researchgate.netijarse.com These traditional solvents are often flammable, can form explosive peroxides, and present challenges in terms of waste disposal. rsc.orgbeyondbenign.org

One promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources such as corn cobs and sugarcane bagasse. rsc.orgresearchgate.netijarse.com 2-MeTHF offers several advantages over THF, including a higher boiling point, lower water solubility (which simplifies work-up procedures), and a reduced tendency to form peroxides. rsc.orgrsc.org Studies have shown that 2-MeTHF can often be used as a direct replacement for THF in Grignard reactions, frequently providing comparable or even superior results in terms of yield and selectivity. rsc.orgresearchgate.net

Another green solvent alternative that has been explored is cyclopentyl methyl ether (CPME). researchgate.netrsc.org Like 2-MeTHF, CPME is more resistant to peroxide formation and has a higher boiling point than many traditional ethereal solvents. rsc.org The use of these greener solvents, combined with the process intensification offered by flow chemistry, represents a significant step towards making Grignard chemistry more sustainable. gordon.edu Furthermore, recent research has explored mechanochemical methods for Grignard reagent synthesis, which can dramatically reduce the amount of solvent required, further aligning this classic reaction with the principles of green chemistry. soton.ac.uksciencedaily.com

Emerging Applications and Unexplored Transformations

The ongoing development of advanced methodologies in Grignard chemistry continues to uncover new applications and opportunities for Magnesium, chloro(3-methyl-2-butenyl)-. The ability to perform these reactions with greater control and selectivity opens the door to their use in the synthesis of increasingly complex and valuable molecules, including pharmaceuticals, agrochemicals, and materials. guidechem.comuni-muenchen.de

One area of emerging interest is the use of "turbo-Grignard" reagents, which are mixed magnesium/lithium reagents that exhibit enhanced reactivity and functional group tolerance. researchgate.net These reagents can facilitate challenging transformations that are not possible with traditional Grignard reagents. The development of new functionalized Grignard reagents, where the organomagnesium compound bears other reactive functional groups, is another active area of research. uni-muenchen.de

Furthermore, the combination of Grignard chemistry with other modern synthetic methods, such as C-H activation, presents exciting possibilities for developing novel and highly efficient bond-forming strategies. researchgate.netnih.gov As our understanding of the fundamental reactivity of organomagnesium compounds deepens and as new catalytic systems are discovered, it is certain that the full synthetic potential of Magnesium, chloro(3-methyl-2-butenyl)- and other Grignard reagents has yet to be fully realized. The future of this field lies in the continued integration of innovative technologies and a commitment to sustainable chemical practices.

Interactive Data Table: Comparison of Solvents for Grignard Reactions

SolventSourceKey AdvantagesKey Disadvantages
Diethyl EtherTraditionalGood solvent for Grignard formationHighly flammable, low boiling point, peroxide former
Tetrahydrofuran (THF)TraditionalStronger Lewis base than diethyl ether, solubilizes many organometallic compoundsWater miscible (complicates work-up), peroxide former
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeDerived from renewable resources, higher boiling point than THF, lower water solubility, less prone to peroxide formation rsc.orgresearchgate.netijarse.comrsc.org-
Cyclopentyl Methyl Ether (CPME)Green AlternativeResistant to peroxide formation, higher boiling point, forms an azeotrope with water for easier drying researchgate.netrsc.org-

Interactive Data Table: Process Parameters in Batch vs. Flow Chemistry for Grignard Reactions

ParameterBatch ProcessingFlow ChemistryAdvantages of Flow Chemistry
Heat TransferLimited by vessel surface areaHigh surface-area-to-volume ratioEnhanced safety, prevention of hot spots and thermal runaway vapourtec.combjpmg.comunimi.it
MixingCan be inefficient, leading to localized concentration gradientsRapid and efficient mixingImproved reaction rates and selectivity sci-hub.redbeilstein-journals.org
Reagent InventoryLarge volumes of reactive intermediatesSmall hold-up volumeIncreased safety, "just-in-time" reagent generation chemicalindustryjournal.co.ukvapourtec.combjpmg.com
Control over ParametersDifficult to precisely control temperature and residence timePrecise control over temperature, pressure, and residence timeHigher reproducibility, improved yield and product quality sci-hub.redresearchgate.net
ScalabilityCan be challenging and hazardousMore straightforward and safer to scale up-

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Magnesium;3-methylbut-1-ene;chloride

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